

Technical Guide: Specificity and Mechanism of LasR Quorum Sensing Inhibition

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Compound of Interest

Compound Name: LasR-IN-2

Cat. No.: B15537762

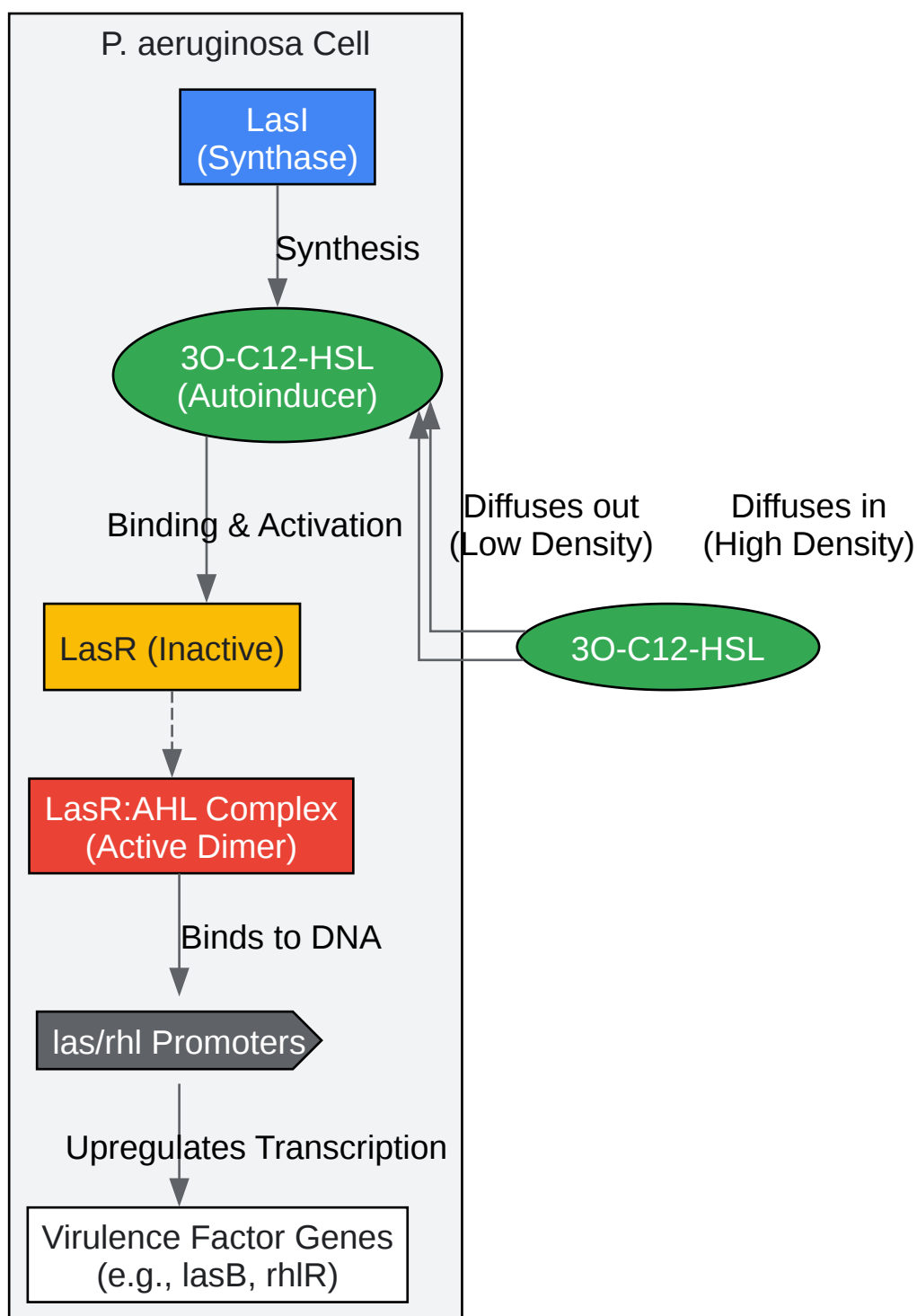
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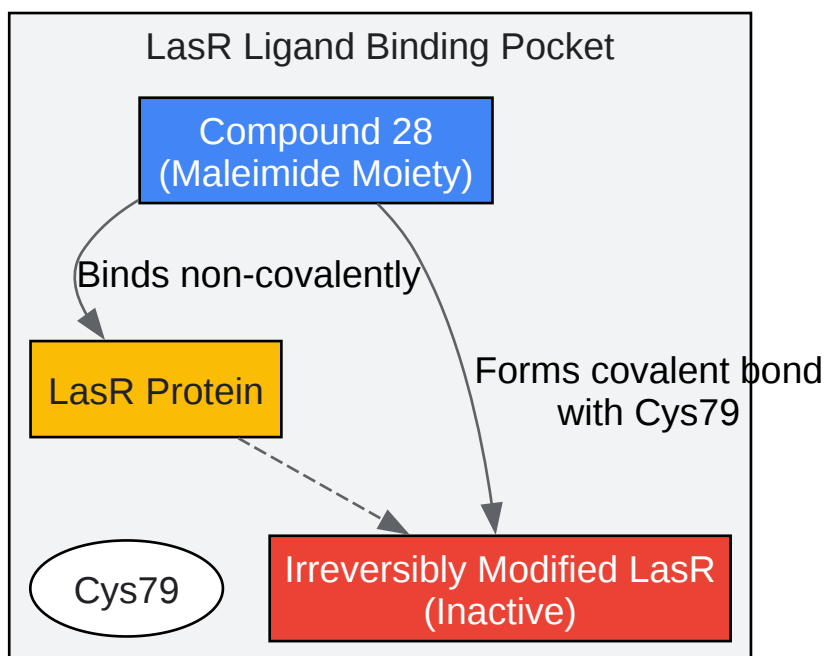
Disclaimer: Initial searches for a specific compound designated "**LasR-IN-2**" did not yield publicly available data. Therefore, this guide utilizes a well-characterized, potent irreversible inhibitor from the maleimide series, referred to as Compound 28, as a representative example to discuss the principles of specificity and inhibition of the LasR quorum sensing system.

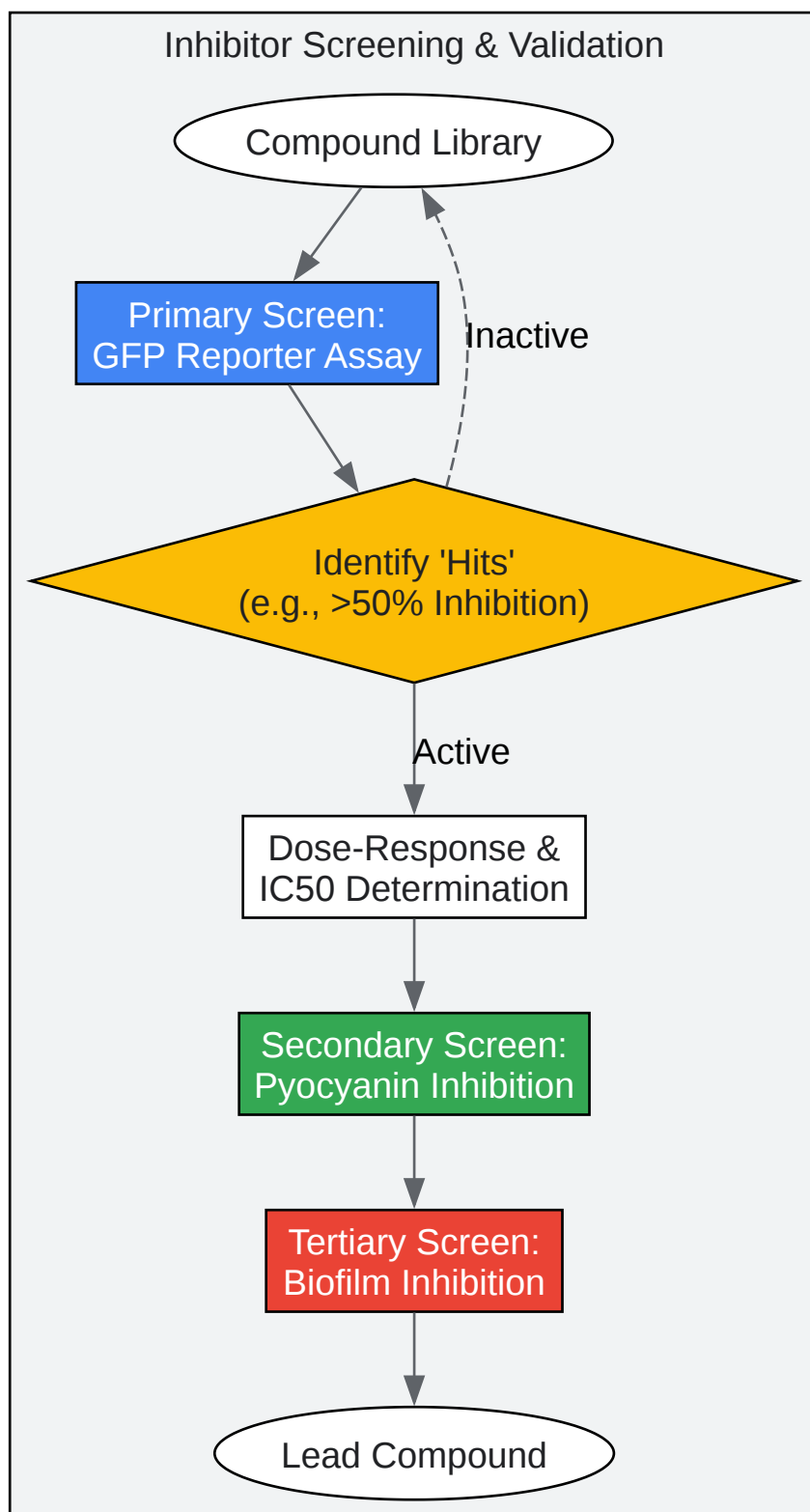
Introduction: The LasR Quorum Sensing System of *Pseudomonas aeruginosa*

Pseudomonas aeruginosa is a formidable opportunistic pathogen, responsible for a wide array of infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1] A key regulator of its pathogenicity is the quorum sensing (QS) system, a cell-to-cell communication network that coordinates gene expression with population density.[2]

The *P. aeruginosa* QS network is complex, but at the top of the hierarchy sits the LasI/LasR system.[2] The synthase LasI produces the autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[3] At a critical concentration, this autoinducer binds to the cytoplasmic receptor and transcriptional regulator, LasR.[3] The resulting LasR:3O-C12-HSL complex then dimerizes and binds to specific DNA sequences, activating the transcription of a large regulon of genes.[2] These genes include those encoding for virulence factors such as elastase, alkaline protease, and exotoxin A, as well as regulators for other QS systems like rhlR, creating a cascade of gene activation.[2] This hierarchical control makes LasR a prime target for anti-virulence strategies aimed at disarming the pathogen without exerting bactericidal pressure, which could reduce the development of resistance.[1]







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References

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